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  • Product: Ethyl (3S)-3-hydroxy-4-methylpentanoate
  • CAS: 95614-85-0

Core Science & Biosynthesis

Foundational

Ethyl (3S)-3-hydroxy-4-methylpentanoate chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl (3S)-3-hydroxy-4-methylpe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3S)-3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester that serves as a valuable stereospecific building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where enantiomeric purity is critical for therapeutic efficacy and safety. β-hydroxy esters are key intermediates in the synthesis of various biologically active compounds, including natural products and pharmaceuticals.[1][2] Understanding the intrinsic chemical properties and stability profile of this molecule is paramount for its effective utilization in multi-step syntheses, for developing robust analytical methods, and for ensuring the long-term integrity of drug substances and intermediates.

This guide provides a detailed examination of the physicochemical properties, stability under various stress conditions, and recommended analytical protocols for Ethyl (3S)-3-hydroxy-4-methylpentanoate. The insights herein are grounded in established principles of organic chemistry and are designed to equip researchers and development professionals with the practical knowledge required for its successful handling, analysis, and application.

Core Chemical and Physical Properties

The functionality of Ethyl (3S)-3-hydroxy-4-methylpentanoate is dictated by its molecular structure, which features a secondary alcohol at the C3 position, an ethyl ester, and a chiral center. These groups govern its reactivity, solubility, and spectroscopic characteristics.

Molecular Structure

C1 C C2 C C1->C2 O1 O C2->O1 C3 C C2->C3 C5 C O1->C5 C4 C C3->C4 O2 O C4->O2 C7 C(S) C4->C7 O2->C5 C6 C C5->C6 O3 O C7->O3 C8 C C7->C8 H_O3 H O3->H_O3 C9 C C8->C9 C10 C C8->C10 L_Et Et L_O O L_OH OH L_S (S)

Caption: Molecular Structure of Ethyl (3S)-3-hydroxy-4-methylpentanoate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Ethyl (3S)-3-hydroxy-4-methylpentanoate.

PropertyValueSource(s)
IUPAC Name ethyl (3S)-3-hydroxy-4-methylpentanoate[3]
CAS Number 103446-67-1[4]
Molecular Formula C₈H₁₆O₃[3][5][6]
Molecular Weight 160.21 g/mol [3][5][6]
Appearance Colorless liquid (presumed)N/A
Boiling Point ~160-180 °C (estimated)[7]
Octanol/Water Partition Coeff. (LogP) 0.96 - 1.1[3][5]
Solubility Soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents); sparingly soluble in water.General chemical principles
Spectroscopic Profile

Definitive structural confirmation and purity assessment rely on spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the ethyl group (triplet and quartet), the diastereotopic protons on C2, the proton on the chiral C3 carbon, the methine proton on C4, and the two methyl groups of the isopropyl moiety. ¹³C NMR will show eight distinct carbon signals.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band around 3400-3500 cm⁻¹ due to the O-H stretch of the hydroxyl group, and a strong absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group.[8]

  • Mass Spectrometry (MS) : Electron Ionization (EI) GC-MS analysis would likely show fragmentation patterns corresponding to the loss of the ethoxy group, water, and cleavage adjacent to the carbonyl and hydroxyl groups. The molecular ion peak (m/z 160) may be observed.[3][8]

Chemical Stability and Reactivity

The stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate is a critical consideration for its storage, handling, and use in synthesis. The molecule's reactivity is primarily centered around the ester and secondary alcohol functional groups.

cluster_0 Degradation Pathways cluster_1 Degradation Products Start Ethyl (3S)-3-hydroxy-4-methylpentanoate Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis H⁺ or OH⁻ H₂O Oxidation Oxidation Start->Oxidation [O] e.g., CrO₃ Thermal Thermal Decomposition (Pyrolysis) Start->Thermal Heat (Δ) Acid (3S)-3-hydroxy-4- methylpentanoic acid + Ethanol Hydrolysis->Acid Ketone Ethyl 3-oxo-4- methylpentanoate Oxidation->Ketone RetroEne Acetone + Ethyl Acetate Thermal->RetroEne

Caption: Primary Degradation Pathways for Ethyl (3S)-3-hydroxy-4-methylpentanoate.

Hydrolytic Stability

Like all esters, this compound is susceptible to hydrolysis. The rate and outcome are highly dependent on pH.

  • Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base (e.g., NaOH, KOH), the ester undergoes rapid, irreversible hydrolysis to yield the corresponding carboxylate salt, (3S)-3-hydroxy-4-methylpentanoate, and ethanol.[9] This is a common synthetic transformation but an undesirable degradation pathway.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, hydrolysis is reversible and typically much slower than base-catalyzed hydrolysis. The reaction yields (3S)-3-hydroxy-4-methylpentanoic acid and ethanol. The equilibrium can be shifted by the presence of excess water.[10]

Oxidative Stability

The secondary hydroxyl group is a primary site for oxidation.

  • Mechanism : Oxidation involves the removal of the hydroxyl hydrogen and the hydrogen attached to the C3 carbon.[11][12]

  • Products : Treatment with common oxidizing agents (e.g., chromic acid, PCC, Swern oxidation) will convert the secondary alcohol to a ketone, yielding ethyl 3-oxo-4-methylpentanoate .[13][14][15] Unlike primary alcohols, further oxidation to a carboxylic acid does not occur without cleavage of a carbon-carbon bond, which requires harsh conditions. Tertiary alcohols are resistant to these oxidation conditions.[11][13]

  • Causality : The presence of this reactive site means the compound should be protected from strong oxidizing agents during storage and in reaction schemes where the alcohol moiety needs to be preserved.

Thermal Stability

β-hydroxy esters are known to undergo thermal decomposition, particularly at elevated temperatures (e.g., >180°C).

  • Mechanism : The most common pathway is a type of retro-ene reaction that proceeds through a six-membered cyclic transition state.[16][17] For a related compound, ethyl 3-hydroxy-3-methylbutanoate, pyrolysis was shown to yield acetone and ethyl acetate.[16] A similar decomposition for Ethyl (3S)-3-hydroxy-4-methylpentanoate would be expected to yield isobutyraldehyde and ethyl acetate . Another potential, though often less favored, thermal pathway is dehydration to form α,β- and β,γ-unsaturated esters.

  • Implications : This instability at high temperatures is particularly relevant for purification by distillation, which should be conducted under reduced pressure to lower the boiling point and minimize decomposition. It is also a critical factor in gas chromatography (GC) analysis, where high inlet temperatures could potentially cause on-column degradation, leading to inaccurate quantification.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

  • Temperature : Store in a cool, dry place. Refrigeration is recommended for long-term storage.[18]

  • Atmosphere : To prevent oxidation, especially for high-purity reference standards or material intended for sensitive catalytic processes, store under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities : Keep containers tightly sealed and away from strong acids, strong bases, and oxidizing agents.

Experimental Protocols for Analysis

Robust analytical methods are essential for confirming the identity, purity, and stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale : GC is an ideal technique for separating volatile and thermally stable (or predictably unstable) compounds. Coupling it with MS allows for definitive identification of the main component and any impurities or degradation products based on their mass spectra.[19]

Step-by-Step Methodology :

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as ethyl acetate or dichloromethane.

  • Instrument Setup :

    • GC Column : Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for general-purpose analysis.

    • Injector : Set the injector temperature to 250°C. A lower temperature (e.g., 200-220°C) may be trialed to minimize the risk of thermal decomposition.

    • Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program provides good separation for a wide range of potential impurities.

    • Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.

  • MS Setup :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230°C.

  • Analysis : Inject 1 µL of the prepared sample. Identify the main peak by its retention time and mass spectrum. Quantify purity by area percent calculation.

Stability Assessment via Forced Degradation Study

Rationale : A forced degradation (or stress testing) study is a self-validating system that proactively identifies potential degradation pathways and demonstrates the stability-indicating nature of the analytical method. It is a cornerstone of drug development and stability testing.

Workflow Diagram :

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Ethyl (3S)-3-hydroxy-4-methylpentanoate stress_acid Acid Stress 0.1 M HCl, 60°C start->stress_acid stress_base Base Stress 0.1 M NaOH, RT start->stress_base stress_ox Oxidative Stress 3% H₂O₂, RT start->stress_ox stress_therm Thermal Stress Solid, 80°C start->stress_therm analysis Analyze all samples by Stability-Indicating Method (GC-MS) stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis evaluation Evaluate Data: - Identify Degradants - Calculate Mass Balance - Determine Degradation Pathways analysis->evaluation conclusion Establish Stability Profile & Confirm Method Specificity evaluation->conclusion

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology :

  • Prepare Samples : For each condition, prepare a sample of the compound at a known concentration (e.g., 1 mg/mL). Include an unstressed control sample stored at 5°C.

  • Acidic Stress : Add 0.1 M hydrochloric acid. Heat the sample at 60°C for 24-48 hours.

  • Basic Stress : Add 0.1 M sodium hydroxide. Keep the sample at room temperature for 1-4 hours (hydrolysis is expected to be rapid).

  • Oxidative Stress : Add 3% hydrogen peroxide. Keep the sample at room temperature for 24 hours.

  • Thermal Stress : Store the neat compound (solid or liquid) in an oven at 80°C for 7 days.

  • Sample Quenching & Analysis : At appropriate time points, pull samples. If necessary, neutralize the acidic and basic samples before dilution and injection. Analyze all samples, including the control, using the validated GC-MS method described in section 3.1.

  • Data Evaluation : Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the parent compound peak.

    • Identify the peaks of any significant degradation products (>0.1%).

    • Use MS data to propose structures for the degradants, which should align with the expected pathways (hydrolysis products, oxidation product, etc.).

    • Calculate the mass balance to ensure all major components are accounted for.

This systematic approach provides invaluable data for defining storage conditions, identifying critical process parameters, and developing a comprehensive quality control strategy.

References

  • Oxidation of alcohols . Chemguide. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems . Chemistry Steps. [Link]

  • Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023 . Save My Exams. [Link]

  • Alcohol oxidation . Wikipedia. [Link]

  • 17.7: Oxidation of Alcohols . Chemistry LibreTexts. [Link]

  • Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate . The Journal of Organic Chemistry. [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507 . PubChem - NIH. [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate | CAS#:40309-42-0 . Chemsrc. [Link]

  • The mechanism of thermal eliminations. Part 22. Rate data for pyrolysis of primary, secondary, and tertiary β-hydroxy alkenes, β-hydroxy esters, and β-hydroxy ketones . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow . ChemRxiv. [Link]

  • (S)-ETHYL 3-HYDROXY-4-METHYLPENTANOATE — Chemical Substance Information . NextSDS. [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate — Chemical Substance Information . NextSDS. [Link]

  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction . University of Manitoba. [Link]

  • Hydrolysis of beta-glucosyl ester linkage of p-hydroxybenzoyl beta-D-glucose, a chemically synthesized glucoside, by beta-glucosidases . PubMed. [Link]

  • Thermal decomposition of .beta.-hydroxy esters . The Journal of Organic Chemistry. [Link]

  • ethyl 3-hydroxy-4-pentenoate - Chemical Synthesis Database . ChemSynthesis. [Link]

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  • (r)-3-hydroxy-4-methylpentanoic acid . Organic Syntheses Procedure. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) . Organic Syntheses Procedure. [Link]

  • Overview of assays for hydrolysis of β -keto esters . ResearchGate. [Link]

  • The H-NMR spectral data of isolated compound . ResearchGate. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. [Link]

  • Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1) . YouTube. [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids . Data in Brief. [Link]

  • Beta-formyl-beta-hydroxy ester and its preparation.
  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • Hydrothermal decomposition of esters under high pressure . ResearchGate. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]

  • Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) . Cheméo. [Link]

  • Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid . ResearchGate. [Link]

  • Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-, [4aR-(4a«alpha»,7«alpha»,8a«beta»)]- (CAS 17066-67-0) - Chemical & Physical Properties . Cheméo. [Link]

  • ethyl 4-methyl valerate, 25415-67-2 . The Good Scents Company. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Thermodynamic Characterization of Ethyl (3S)-3-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl (3S)-3-hydroxy-4-methylpentanoate is a chiral ester of significant interest as a building block in the synthesis of complex organic molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3S)-3-hydroxy-4-methylpentanoate is a chiral ester of significant interest as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessment, and ensuring the stability and efficacy of downstream products. This guide provides a comprehensive framework for the experimental determination and computational estimation of the key thermodynamic parameters of this compound. It is designed not as a repository of existing data—which is scarce in public literature—but as a detailed methodological protocol for researchers to generate this critical information. We will explore the causality behind the selection of thermo-analytical techniques, provide step-by-step experimental procedures, and discuss the application of computational models for data validation and prediction.

Introduction: The "Why" Behind the Measurement

In drug development and chemical synthesis, process control is everything. The thermodynamic properties of a starting material or intermediate like ethyl (3S)-3-hydroxy-4-methylpentanoate dictate its behavior under various process conditions.

  • Enthalpy of Formation & Combustion: This data is fundamental to reaction calorimetry and process safety. Knowing the energy released during its formation or combustion is critical for designing safe and efficient large-scale reactions, preventing thermal runaway events.[1][2]

  • Heat Capacity: This property quantifies the amount of energy required to raise the temperature of the substance. It is a critical parameter for heat transfer calculations in reactors, distillation columns, and crystallization vessels, directly impacting process efficiency and cost.

  • Phase Transitions (Melting, Boiling): The temperatures and enthalpies of melting and boiling define the physical state of the compound, informing purification strategies (distillation, crystallization), storage conditions, and formulation development.

  • Thermal Stability: Determining the temperature at which the molecule begins to decompose is non-negotiable for defining maximum processing temperatures and assessing shelf-life.[3][4][5]

Given the limited publicly available thermodynamic data for this specific chiral ester[6][7][8][9][10], the following sections provide a robust guide to its empirical determination.

Core Experimental Workflows

The characterization of ethyl (3S)-3-hydroxy-4-methylpentanoate requires a suite of complementary thermo-analytical techniques. The primary methods are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Workflow Overview

The logical flow of experiments is designed to build a complete thermodynamic profile, starting with stability and moving to energy content and heat flow.

G cluster_0 Phase 1: Safety & Stability Screening cluster_1 Phase 2: Phase Behavior & Heat Capacity cluster_2 Phase 3: Energetics TGA Thermogravimetric Analysis (TGA) Determines decomposition temperature (Td) DSC Differential Scanning Calorimetry (DSC) Measures Tm, ΔHm, Tg, and Cp TGA->DSC Provides max temp for DSC scan Bomb Bomb Calorimetry Measures Enthalpy of Combustion (ΔHc) DSC->Bomb Informs on physical state

Caption: Logical workflow for thermodynamic characterization.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Causality: Before heating the compound in any other instrument, especially a sealed one, we must know its decomposition temperature. TGA provides this by measuring changes in mass as a function of temperature.[3][4][11] A mass loss indicates decomposition or evaporation. This experiment is the primary safety screen.

Protocol: ASTM E1131 Standard Method (Adapted)

  • Instrument Calibration: Calibrate the TGA instrument's mass balance using standard weights and verify the temperature sensor accuracy with certified magnetic standards (e.g., Nickel).

  • Sample Preparation: Place 5-10 mg of ethyl (3S)-3-hydroxy-4-methylpentanoate into a clean, tared ceramic or aluminum crucible.

  • Experimental Setup:

    • Place the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.[5]

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[12] A slower rate can improve resolution, while a faster rate increases sensitivity.[13]

  • Data Analysis: Record the mass vs. temperature curve (thermogram). The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).

Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[14] This allows for the precise determination of temperatures and enthalpies of phase transitions (like melting) and the measurement of heat capacity.[15][16][17]

Protocol: ASTM E1269 & E793 Standard Methods (Adapted)

Part A: Heat Capacity (Cp) Determination

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Baseline Run: Perform a run with two empty, hermetically sealed aluminum pans to obtain the instrumental baseline.

  • Standard Run: Place a sapphire standard (a material with a well-known Cp) of a mass similar to the intended sample into one of the pans and run the same temperature program.

  • Sample Preparation: Accurately weigh (~10 mg) of ethyl (3S)-3-hydroxy-4-methylpentanoate into a hermetically sealed aluminum pan. A volatile aluminum pan is suitable for the expected temperature range.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Use a temperature program well below the decomposition temperature determined by TGA. A typical program would be:

      • Equilibrate at -50 °C.

      • Ramp heat from -50 °C to 150 °C at 10 °C/min.[18]

  • Cp Calculation: The specific heat capacity is calculated by comparing the heat flow signals from the baseline, sapphire, and sample runs using the instrument's software, based on the following principle:

    • Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (Mass_sapphire / Mass_sample) * Cp_sapphire

Part B: Phase Transition Analysis

  • Methodology: Using the same DSC run from Part A, analyze the thermogram for thermal events.

  • Data Analysis:

    • Glass Transition (Tg): A step-like change in the baseline indicates a glass transition, characteristic of amorphous solids.[14]

    • Melting Point (Tm): An endothermic peak (heat absorption) indicates melting. The peak onset temperature is the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHm).[14]

    • Crystallization (Tc): An exothermic peak (heat release) upon cooling from a melt would indicate crystallization.

Enthalpy of Combustion: Oxygen Bomb Calorimetry

Causality: To determine the standard enthalpy of formation, we first experimentally measure the enthalpy of combustion. This is achieved by completely burning a known mass of the sample in a constant-volume vessel (the "bomb") filled with excess pure oxygen.[19][20] The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature rise allows for the calculation of the heat of combustion.[21]

Protocol: ASTM D240 Standard Test Method (Adapted) [1][2][22][23][24]

  • Calorimeter Calibration:

    • Determine the heat capacity (Ccal) of the calorimeter system by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known.[21]

    • Press a pellet of ~1 g of benzoic acid.

    • Measure and attach a 10 cm nickel-chromium fuse wire.

    • Assemble the bomb, charge it with ~30 atm of pure oxygen, and place it in the calorimeter bucket with a precisely measured quantity of water (~2000 mL).[19]

    • Ignite the sample and record the temperature change (ΔT) until a maximum is reached.

    • Calculate Ccal using the known energy release of benzoic acid and the measured ΔT.[21]

  • Sample Combustion:

    • Accurately weigh ~0.8-1.0 g of ethyl (3S)-3-hydroxy-4-methylpentanoate into a sample crucible.

    • Repeat the procedure used for calibration (steps 1c-1e) with the sample.

  • Calculation of ΔHc:

    • The total heat released (q_total) is calculated from q_total = Ccal * ΔT.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The constant volume heat of combustion (ΔUc) is calculated by dividing the corrected heat release by the moles of sample.

    • The standard enthalpy of combustion (ΔHc) is then calculated using the relationship: ΔHc = ΔUc + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.[21]

Data Presentation: Templates for Recording Results

The following tables should be used to systematically record the experimentally determined data.

Table 1: Thermal Stability Data

Parameter Value Units Method
Decomposition Onset (Td) °C TGA
Atmosphere Nitrogen

| Heating Rate | 10 | °C/min | |

Table 2: DSC Analysis Results

Parameter Value Units Method
Glass Transition (Tg) °C DSC
Melting Point (Tm) °C DSC
Enthalpy of Fusion (ΔHm) J/g DSC
Crystallization Temp (Tc) °C DSC

| Enthalpy of Crystallization (ΔHc) | | J/g | DSC |

Table 3: Heat Capacity Data

Temperature (°C) Specific Heat Capacity (Cp) Units
0 J/(g·K)
25 J/(g·K)
50 J/(g·K)
75 J/(g·K)

| 100 | | J/(g·K) |

Table 4: Combustion Calorimetry Data

Parameter Value Units Method
Constant Volume Heat of Combustion (ΔUc) kJ/mol Bomb Calorimetry

| Standard Enthalpy of Combustion (ΔHc°) | | kJ/mol | Bomb Calorimetry |

Computational Estimation: A Complementary Approach

In the absence of experimental data, or for validation purposes, computational methods can provide valuable estimates.[25]

Causality: Group contribution methods, like the Joback or Benson methods, estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[26] More advanced ab initio and Density Functional Theory (DFT) methods can provide more accurate predictions by solving the Schrödinger equation, but are computationally more expensive.[27][28]

Caption: Computational estimation workflow.

Recommended Approach:

  • Method Selection: For rapid estimation, use a group contribution method. For higher accuracy, employ a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G++(d,p)).[27]

  • Calculation: Use software packages like Gaussian, ORCA, or specialized thermodynamic estimation software (e.g., THERM) to perform the calculations.[29][30]

  • Validation: Compare the computationally derived values with the experimental data obtained from the protocols in Section 2. A close agreement enhances confidence in both the experimental and theoretical results.

Conclusion and Implications

The thermodynamic characterization of ethyl (3S)-3-hydroxy-4-methylpentanoate is a critical step in its application for pharmaceutical and fine chemical synthesis. The methodologies outlined in this guide provide a comprehensive and scientifically rigorous framework for generating this essential data. By systematically applying TGA for stability screening, DSC for phase behavior and heat capacity, and bomb calorimetry for energetic content, researchers can build a complete and reliable thermodynamic profile. This data directly informs process safety, optimizes reaction and purification conditions, and ensures the stability and quality of the final product, ultimately de-risking and accelerating the development timeline.

References

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  • Lomba, L., et al. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research. [Link]

  • Thermal Analysis in Practice Tips and Hints. (n.d.). Mettler Toledo. [Link]

  • M. K., et al. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scirp.org. [Link]

  • Bomb Calorimetry: Heat of Combustion of Naphthalene. (n.d.). University of Washington. [Link]

  • Bomb Calorimetry. (n.d.). Macalester College. [https://www.macalester.edu/~kuwata/Classes/2004-05/chem 222/2-Bomb Calorimetry.pdf]([Link] 222/2-Bomb Calorimetry.pdf)

  • Tga Thermal Gravity Analysis. (n.d.). SKZ. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]

  • Expert Tips: Master Good Experimental Practice for DSC. (2023). YouTube. [Link]

  • Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. (n.d.). NPL Publications. [Link]

  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. (2026). AELAB. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate. (n.d.). PubChem. [Link]

  • (S)-ETHYL 3-HYDROXY-4-METHYLPENTANOATE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of Ethyl (3S)-3-Hydroxy-4-methylpentanoate: Overcoming the Liquid-State Barrier via Advanced Crystallographic Techniques

Executive Summary Ethyl (3S)-3-hydroxy-4-methylpentanoate is a highly versatile chiral building block utilized in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), including statins and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3S)-3-hydroxy-4-methylpentanoate is a highly versatile chiral building block utilized in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics. However, its physical state at ambient conditions poses a significant barrier to single-crystal X-ray diffraction (SCXRD)—the gold standard for unambiguous absolute configuration determination. This whitepaper details two robust, field-proven methodologies to overcome this barrier: classical heavy-atom derivatization and the state-of-the-art Crystalline Sponge (CS) method.

The Physical Chemistry & Crystallographic Challenge

Ethyl (3S)-3-hydroxy-4-methylpentanoate (C₈H₁₆O₃, MW 160.21) 1 lacks the rigid intermolecular hydrogen-bonding networks found in its corresponding carboxylic acid analogs 2. The esterification of the carboxylate group increases the molecule's degrees of freedom and drastically lowers its melting point, rendering the compound a volatile liquid at room temperature.

For drug development professionals, confirming the (3S) absolute stereochemistry is a strict regulatory requirement. While optical rotation and chiral NMR shift reagents provide secondary evidence, SCXRD is required to establish the absolute structure via the Flack parameter. Because Cu Kα radiation requires a measurable anomalous scattering signal to differentiate enantiomers, heavy atoms must be present in the crystal lattice 3. We must therefore engineer a solid-state system from a liquid analyte.

Methodological Framework A: Heavy-Atom Derivatization

The Causality of the Approach: To force the volatile liquid into a highly ordered crystalline lattice, we must restrict its conformational entropy and introduce a strong anomalous scatterer. Reacting the secondary hydroxyl group at the C3 position with 4-bromobenzoyl chloride achieves both objectives. The rigid aromatic ring promotes intermolecular π-π stacking, significantly increasing the lattice energy to yield a solid. Concurrently, the incorporation of the heavy bromine atom provides the necessary anomalous dispersion signal (Δf″) when irradiated with Cu Kα X-rays, which is mathematically required to refine the Flack parameter to near zero, thereby confirming the (3S) configuration.

Self-Validating Protocol: Synthesis and Crystallization
  • Reaction Setup: Dissolve 1.0 eq of ethyl (3S)-3-hydroxy-4-methylpentanoate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalytic Activation: Add 1.5 eq of triethylamine (TEA) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

  • Derivatization: Slowly add 1.2 eq of 4-bromobenzoyl chloride. The DMAP forms a highly reactive N-acylpyridinium intermediate, driving the esterification of the sterically hindered secondary alcohol.

  • Pre-Crystallization Validation (Critical): After workup and silica gel purification, confirm complete conversion via ¹H NMR. The C3 methine proton must shift significantly downfield (typically from ~3.8 ppm to ~5.2 ppm) due to the deshielding effect of the newly formed ester. This ensures no unreacted liquid interferes with crystal lattice formation.

  • Crystallization (Vapor Diffusion): Dissolve the purified derivative in a minimal volume of ethyl acetate. Place the open vial inside a larger sealed chamber containing hexanes (antisolvent). Over 48–72 hours, the slow diffusion of hexanes into the ethyl acetate will yield diffraction-quality single crystals.

  • Data Acquisition: Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) at 100 K to minimize thermal motion.

Methodological Framework B: The Crystalline Sponge (CS) Method

The Causality of the Approach: Chemical derivatization is inherently destructive and demands milligram-scale quantities. For trace-level samples, the Crystalline Sponge (CS) method provides a revolutionary alternative by circumventing crystallization entirely 4. This technique utilizes a porous metal-organic framework (MOF)—typically [(ZnI2)3(tpt)2]—as a host matrix. When the liquid ester diffuses into the MOF, it is spatially ordered via non-covalent interactions with the pore walls. The host framework is pre-loaded with heavy atoms (Zn and I) that act as powerful anomalous scatterers. Crucially, as the chiral guest populates the asymmetric unit, it forces a symmetry-breaking event, transitioning the host's space group from centrosymmetric (C2/c) to chiral (C2). This chirality transfer allows the absolute configuration of the guest to be solved directly from the host-guest co-crystal.

Self-Validating Protocol: Guest Inclusion and SCXRD
  • Sponge Preparation: Synthesize the [(ZnI2)3(tpt)2] framework and store the crystals in a cyclohexane/chloroform solvent mixture to prevent pore collapse.

  • Guest Soaking: Select a high-quality, crack-free MOF crystal (approx. 100 × 100 × 50 μm) under a polarized light microscope. Transfer it to a microvial containing 5 μL of ethyl (3S)-3-hydroxy-4-methylpentanoate dissolved in 45 μL of cyclohexane.

  • Incubation: Seal the vial and incubate at 50 °C for 48 hours. The elevated temperature increases the kinetic energy of the guest, facilitating the displacement of the original solvent molecules within the MOF pores.

  • In-Situ Validation (Critical): Prior to full data collection, perform a rapid unit cell determination on the diffractometer. A successful chiral inclusion will break the centrosymmetry of the original C2/c space group, resulting in a chiral space group (e.g., C2). If the space group remains centrosymmetric, the soaking time must be extended.

  • Data Acquisition: Harvest the crystal, mount it in a cryoloop with Paratone oil, and flash-cool to 90 K. Collect diffraction data using a microfocus Cu Kα source.

Comparative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters when analyzing ethyl (3S)-3-hydroxy-4-methylpentanoate via both methodologies.

Crystallographic ParameterHeavy-Atom Derivatization (4-Bromobenzoate)Crystalline Sponge Method ([(ZnI2)3(tpt)2] MOF)
Analyte Physical State Solid (Crystalline Derivative)Liquid (Absorbed Guest)
Resulting Space Group P2₁2₁2₁ (Orthorhombic)C2 (Monoclinic)
Anomalous Scatterer Bromine (Br)Zinc (Zn), Iodine (I)
Data Collection Temp. 100 K90 K - 120 K
Typical R₁ Value 2.5% - 4.0%5.0% - 8.5% (due to host/guest disorder)
Flack Parameter ~ 0.01 (± 0.02)~ 0.03 (± 0.04)
Sample Requirement > 50 mg< 5 μg

Workflow Visualization

CrystallographyWorkflow Target Liquid Analyte: Ethyl (3S)-3-hydroxy- 4-methylpentanoate PathA Strategy A: Heavy-Atom Derivatization Target->PathA PathB Strategy B: Crystalline Sponge Method Target->PathB ChemMod Esterification with 4-Bromobenzoyl Chloride PathA->ChemMod MOF Preparation of [(ZnI2)3(tpt)2] MOF PathB->MOF Cryst Vapor Diffusion Crystallization ChemMod->Cryst XRD Single-Crystal X-ray Diffraction (Cu Kα, 100 K) Cryst->XRD Soak Guest Soaking & Pore Diffusion (50 °C) MOF->Soak Soak->XRD Result Absolute Configuration (Flack Parameter ~ 0.0) XRD->Result

Workflow comparing heavy-atom derivatization and the Crystalline Sponge method for liquid SCXRD.

References

  • Title: Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507 Source: PubChem - NIH URL: 1

  • Title: (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 Source: Benchchem URL: 2

  • Title: Chiral Crystalline Sponges for the Absolute Structure Determination of Chiral Guests Source: Journal of the American Chemical Society (ACS) URL: 4

  • Title: Electronic Supplementary Material (ESI) for RSC Advances (Single-crystal X-ray diffraction studies) Source: The Royal Society of Chemistry (RSC) URL: 3

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Protocols for Ethyl (3S)-3-hydroxy-4-methylpentanoate

Executive Summary Ethyl (3S)-3-hydroxy-4-methylpentanoate is a highly valued chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including statin side chains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3S)-3-hydroxy-4-methylpentanoate is a highly valued chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including statin side chains and natural product analogs. The presence of a bulky isopropyl group adjacent to the target stereocenter presents a unique steric challenge for asymmetric induction. This application note provides an in-depth, self-validating technical guide detailing two field-proven methodologies for its synthesis from ethyl 4-methyl-3-oxopentanoate: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Ketoreduction .

Mechanistic Rationale & Stereochemical Control

Causality in Chemo-Catalytic Stereoselection

In standard asymmetric hydrogenations of aliphatic β-keto esters (e.g., methyl 3-oxobutanoate), the classical (R)-BINAP-Ru catalyst reliably delivers hydride to the Re face of the ketone, yielding the (3R)-alcohol. However, ethyl 4-methyl-3-oxopentanoate possesses an isopropyl group at the C4 position. According to Cahn-Ingold-Prelog (CIP) priority rules, the bulky isopropyl group (—CH(CH3)2) takes higher priority than the ester enolate arm (—CH2COOEt). Because of this priority inversion relative to standard β-keto esters, the exact same Re-face hydride attack dictated by the (R)-BINAP coordination sphere results in the (3S)-enantiomer . While Ru-BINAP is the historical standard, recent advancements utilizing1 (bearing thioether moieties) have demonstrated superior enantioselectivity (up to 99.9% ee) for these bulky β-alkyl-β-ketoesters[1].

Causality in Biocatalytic Stereoselection

For enzymatic approaches, ketoreductases (KREDs)—such as those derived from Sporobolomyces salmonicolor (SSCR)—exhibit strict Anti-Prelog facial selectivity. When the bulky isopropyl group (Large) and the ester arm (Small) are oriented within the enzyme's binding pocket, the active site architecture forces the delivery of the hydride from the NADPH cofactor to the Si face of the carbonyl. This pushes the resulting hydroxyl group forward, yielding the (3S)-configuration with >99% ee, as confirmed by 2[2].

Protocol A: Chemo-Catalytic Asymmetric Hydrogenation

This protocol utilizes the widely accessible (R)-Ru(OAc)₂(BINAP) system. The reaction relies on the chelation of the ruthenium center to both the ketone and the ester carbonyl oxygens, forming a rigid six-membered transition state that dictates facial selectivity.

Experimental Workflow

ChemWorkflow S1 1. Catalyst & Substrate Loading (R)-Ru(OAc)2(BINAP) + Substrate S2 2. Solvent Addition & Degassing Anhydrous Methanol, Argon Purge S1->S2 S3 3. Asymmetric Hydrogenation H2 (50 psi), 50°C, 24h S2->S3 S4 4. Catalyst Removal Filtration through Silica Gel S3->S4 S5 5. Product Purification Vacuum Distillation S4->S5

Workflow for the Transition-Metal Catalyzed Asymmetric Hydrogenation.

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with ethyl 4-methyl-3-oxopentanoate (1.0 equiv, 10 mmol) and (R)-Ru(OAc)₂(BINAP) (0.001 equiv, 0.1 mol%).

  • Solvent Addition: Add 15 mL of anhydrous, thoroughly degassed methanol. Causality Note: Strict degassing is critical to prevent the irreversible oxidation of the active Ru(II) species to an inactive Ru(III) state.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂.

  • Reaction & Self-Validation: Heat the reaction mixture to 50 °C and stir vigorously for 24 hours. Validation: The continuous drop in H₂ pressure serves as a real-time, self-validating metric for reaction progress.

  • Workup: Cool the reactor to room temperature and carefully vent the excess H₂. Concentrate the mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (eluting with hexane/ethyl acetate 4:1) to remove the ruthenium catalyst. Distill the filtrate under vacuum to afford pure ethyl (3S)-3-hydroxy-4-methylpentanoate[3].

Protocol B: Biocatalytic Asymmetric Reduction

Enzymatic reduction offers an environmentally benign alternative operating under mild, aqueous conditions. Using a ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system ensures that the expensive NADPH cofactor is continuously regenerated, making the process economically viable[2].

Experimental Workflow

Biocatalysis K Ethyl 4-methyl- 3-oxopentanoate A Ethyl (3S)-3-hydroxy- 4-methylpentanoate K->A KRED Enzyme NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Cofactor Regeneration G D-Glucose L D-Gluconolactone G->L GDH Enzyme

Biocatalytic coupled-enzyme system for asymmetric ketoreduction and cofactor recycling.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 mM MgSO₄ to stabilize the enzyme quaternary structures.

  • System Assembly: To the buffer, add D-glucose (2.0 equiv, 20 mmol) and NADP⁺ (0.01 equiv, 0.1 mmol).

  • Enzyme Addition: Add 50 mg of lyophilized KRED (e.g., SSCR or an engineered variant) and 20 U of Glucose Dehydrogenase (GDH).

  • Substrate Introduction: Dissolve ethyl 4-methyl-3-oxopentanoate (10 mmol) in 2 mL of DMSO and add it dropwise to the aqueous mixture. Causality Note: DMSO acts as a co-solvent to overcome the poor aqueous solubility of the bulky β-keto ester, preventing substrate pooling.

  • Reaction & Self-Validation: Incubate the biphasic mixture at 30 °C in an orbital shaker at 250 rpm for 24 hours. Maintain the pH at 7.0 using an automated pH stat titrating with 1 M NaOH. Validation: The volume of NaOH consumed provides a direct, self-validating stoichiometric measurement of the reaction conversion, as exactly one equivalent of gluconic acid is produced per equivalent of ketone reduced.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure (3S)-alcohol.

Quantitative Data Comparison

The following table summarizes the operational metrics of both protocols to aid in route selection based on scale and infrastructure.

ParameterMethod A: Chemo-Catalytic (Ru-BINAP)Method B: Biocatalytic (KRED/GDH)
Enantiomeric Excess (ee) ~88% (Ru-BINAP) to >99% (Ir-SpiroSAP)>99% (Strict Anti-Prelog selectivity)
Isolated Yield >95%>90%
Catalyst Loading 0.1 mol%5 mg/mmol substrate
Reaction Conditions 50 psi H₂, 50 °C, Organic Solvent (MeOH)Ambient pressure, 30 °C, Aqueous Buffer
Scalability Excellent (Standard industrial autoclave)Good (Requires pH stat & volume control)
Environmental Impact Moderate (Heavy metal waste, VOCs)Low (Aqueous system, biodegradable)

References

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands Accounts of Chemical Research URL:[Link]

  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) PMC - National Institutes of Health URL: [Link]

  • Scalable and Divergent Total Synthesis of (+)-Colletoic Acid, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Organic Letters URL:[Link]

Sources

Application

Step-by-step purification protocol for ethyl (3S)-3-hydroxy-4-methylpentanoate

Application Note: Isolation and Purification Protocol for Ethyl (3S)-3-hydroxy-4-methylpentanoate Introduction & Mechanistic Rationale Ethyl (3S)-3-hydroxy-4-methylpentanoate is a high-value chiral building block utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification Protocol for Ethyl (3S)-3-hydroxy-4-methylpentanoate

Introduction & Mechanistic Rationale

Ethyl (3S)-3-hydroxy-4-methylpentanoate is a high-value chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). The compound is typically generated via the enantioselective reduction of ethyl 4-methyl-3-oxopentanoate using 1 (e.g., utilizing Ru-BINAP or Ir-SpiroPAP complexes)[1] or via2[2].

Despite high conversion rates, the crude post-reaction mixture contains critical impurities: heavy metal catalyst residues, unreacted β-ketoester, and trace enantiomeric/diastereomeric byproducts. Because β-hydroxy esters are highly susceptible to thermally induced dehydration (yielding α,β-unsaturated esters) and retro-aldol cleavage under harsh conditions, purification demands a mild, meticulously controlled approach. This guide details a field-proven, self-validating methodology to isolate the (3S)-enantiomer while preserving its structural and stereochemical integrity.

Experimental Workflow Overview

Workflow A Crude Reaction Mixture (β-ketoester + Chiral Catalyst + Solvent) B Aqueous Quench & Extraction (Removes water-soluble impurities) A->B C Silica/Celite Plug Filtration (Removes heavy metal catalyst residues) B->C D Concentration in Vacuo (Removes volatile extraction solvents) C->D E Flash Column Chromatography (Pentane:Et2O 3:1) D->E F Pure Ethyl (3S)-3-hydroxy-4-methylpentanoate E->F G Chiral GC/HPLC & NMR Analysis (Validates ee% and chemical purity) F->G

Fig 1. End-to-end workflow for the isolation and purification of the chiral β-hydroxy ester.

Step-by-Step Purification Protocol

Phase 1: Post-Reaction Workup & Catalyst Scavenging
  • Quenching : Cool the crude reaction mixture to 0–5 °C. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any basic additives (e.g., enolate salts used for catalyst activation).

  • Extraction : Extract the aqueous layer three times with diethyl ether (Et₂O).

    • Causality : Diethyl ether is preferred at the lab scale due to its low boiling point, minimizing thermal stress on the sensitive β-hydroxy ester during subsequent evaporation.

  • Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Catalyst Scavenging (Critical Step) : Filter the dried organic solution through a 2-inch plug of silica gel layered over Celite.

    • Causality : Transition metal catalysts (Ru/Ir) can streak through standard chromatography columns, causing product degradation and downstream contamination. The silica/Celite plug acts as a primary heavy-metal scavenger.

  • Concentration : Concentrate the filtrate in vacuo at a water bath temperature strictly not exceeding 30 °C to yield the crude oil.

Phase 2: Primary Purification (Flash Column Chromatography)

While fractional vacuum distillation can be used for large-scale industrial batches, 3 for lab-scale purification to preserve enantiomeric integrity[3].

  • Column Preparation : Pack a glass column with high-purity silica gel (230–400 mesh) using a solvent system of 4[4].

    • Causality : Pentane/Et₂O provides superior resolution for low-polarity aliphatic esters compared to standard Hexane/EtOAc, and its high volatility allows for low-temperature solvent removal.

  • Loading : Dissolve the crude oil in a minimum volume of the eluent and carefully load it onto the silica bed.

  • Elution : Elute the column under positive nitrogen pressure. Alternatively, a highly optimized ternary system of3 can be utilized for enhanced resolution of closely eluting impurities[3].

  • Fraction Collection & TLC : Monitor fractions via Thin Layer Chromatography (TLC). The target compound visualizes poorly under UV; use potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stains. The β-hydroxy ester typically exhibits an R_f of ~0.3 in 3:1 Pentane:Et₂O.

  • Pooling : Pool the pure fractions and concentrate in vacuo (water bath < 30 °C) to afford ethyl (3S)-3-hydroxy-4-methylpentanoate as a colorless oil.

Phase 3: Analytical Validation (The Self-Validating System)

To ensure the protocol was successful and that thermal degradation was avoided, the product must be validated orthogonally.

Validation A Purified β-Hydroxy Ester B 1H NMR Analysis (Chemical Purity) A->B C Chiral GC Analysis (Enantiomeric Purity) A->C D Absence of Vinylic Protons (Validates No Dehydration) B->D E Baseline (3S)/(3R) Resolution (Validates >95% ee) C->E

Fig 2. Orthogonal analytical validation system ensuring chemical and structural integrity.

  • Chemical Purity (¹H NMR) : Analyze the product via ¹H NMR (400 MHz, CDCl₃). Key diagnostic peaks include the diastereotopic protons at C2 (δ 2.40 and 2.50, dd) and the carbinol proton at C3 (δ 3.78, m). The absolute absence of vinylic protons (δ 5.5–7.0) confirms that no thermal dehydration occurred during purification.

  • Enantiomeric Excess (Chiral GC) : Determine the ee% using 3 (e.g., Lipodex E column, 25 m x 0.25 mm)[3]. Baseline resolution between the (3S) and (3R) enantiomers is critical for API-grade validation.

Quantitative Data & Analytical Specifications

ParameterValue / SpecificationRationale / Source
Appearance Colorless oilStandard physical state at room temperature.
Chromatography Eluent Pentane:Et₂O (3:1) or Pentane:Et₂O:EtOH (500:100:6)Optimal R_f (~0.3) for separation from unreacted β-ketoester[3][4].
¹H NMR (CDCl₃) δ 4.18 (q, 2H), 3.78 (m, 1H), 2.50-2.40 (m, 2H), 1.27 (t, 3H), 0.94-0.92 (d, 6H)Confirms structural integrity and absence of dehydration byproducts[3].
Chiral GC Column Lipodex E (25 m x 0.25 mm)Resolves (3S) and (3R) enantiomers for ee% determination[3].
Target Enantiomeric Excess > 95% eeRequired threshold for downstream API synthesis.

References

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands | Accounts of Chemical Research - ACS Publications. acs.org. 1

  • Bisoxazolidine-catalyzed Enantioselective Reformatsky Reaction. amazonaws.com. 3

  • Supporting Information - Wiley-VCH. wiley-vch.de. 4

  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) - PMC. nih.gov. 2

Sources

Method

Application Note: Ethyl (3S)-3-hydroxy-4-methylpentanoate in Natural Product Total Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the landscape of natural product total synthesis, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of natural product total synthesis, the strategic selection of chiral pool reagents and building blocks dictates the efficiency, scalability, and stereochemical integrity of the final target. Ethyl (3S)-3-hydroxy-4-methylpentanoate has emerged as a highly versatile, bifunctional chiral building block. Characterized by a robust (3S) stereocenter, an isopropyl side chain, and orthogonal functional groups (an ester and a secondary hydroxyl), this molecule serves as a critical linchpin in the synthesis of macrolide antibiotics, complex cyclic peptides, and as a definitive analytical standard for structural elucidation.

This application note details the mechanistic rationale behind utilizing this specific β -hydroxy ester, provides self-validating experimental protocols for its downstream functionalization, and highlights its deployment in cutting-edge drug development.

Mechanistic Insights: The Power of the β -Hydroxy Ester Motif

The utility of ethyl (3S)-3-hydroxy-4-methylpentanoate is grounded in its structural and electronic properties, which allow for highly predictable reactivity:

  • Stereochemical Directing Ability: The C3 stereocenter serves as a powerful intramolecular directing group. When the C3-hydroxyl is protected with a sterically demanding silyl ether (e.g., tert-butyldimethylsilyl, TBS), it effectively shields one face of the molecule. This steric bias is exploited during enolate formation at C2, forcing incoming electrophiles to approach from the anti face.

  • Orthogonal Reactivity: The C1 ethyl ester and C3 hydroxyl group can be manipulated independently. The ester can be selectively hydrolyzed or converted to a Weinreb amide for unidirectional polyketide chain extension, while the hydroxyl group can be oxidized to a ketone or protected without epimerizing the adjacent stereocenters.

  • Scalable Access: The building block can be accessed in high enantiomeric excess (up to 91% ee) via Ir- or Ru-catalyzed asymmetric hydrogenation of the corresponding β -keto ester ()[1].

Divergent Synthetic Applications

G A Ethyl (3S)-3-hydroxy-4-methylpentanoate Chiral Building Block B Macrolide Synthesis (Polyketide Chain Extension) A->B Weinreb Amide Formation C Cyclic Peptides (Ternatin Variants) A->C Stereoselective C2-Amination D Structural Elucidation (Degradation Standard) A->D Chiral GC/HPLC Comparison

Caption: Divergent synthetic applications of ethyl (3S)-3-hydroxy-4-methylpentanoate in natural products.

Synthesis of Complex Cyclic Peptides (Ternatin Variants)

Ternatins are highly potent cyclic peptides that inhibit protein synthesis and induce cancer cell death by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex ()[2]. Their macrocyclic core incorporates non-proteinogenic amino acids, specifically derivatives of (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. Ethyl (3S)-3-hydroxy-4-methylpentanoate is the direct synthetic precursor to this unnatural amino acid.

Absolute Configuration Elucidation

Beyond serving as a synthetic intermediate, the 3-hydroxy-4-methylpentanoate scaffold is a critical analytical standard. In the structural elucidation of naturally occurring isopropenyldihydrobenzofurans (such as angenomalin and remirol), the natural products are subjected to oxidative cleavage (e.g., via RuCl₃/NaIO₄). The resulting degradation fragments are esterified and compared against authentic synthetic standards of 3-hydroxy-4-methylpentanoate using chiral HPLC to unambiguously assign the absolute (S) configuration ()[3].

Experimental Protocols

Protocol A: Stereoselective C2-Azidation (Route to Ternatin Precursors)

This protocol details the conversion of the β -hydroxy ester into a (2R,3R)-amino ester via an electrophilic azide transfer.

Workflow S1 1. C3-OH Protection (TBSOTf, 2,6-Lutidine) S2 2. Enolization (KHMDS, -78°C) S1->S2 S3 3. Electrophilic Azidation (Trisyl Azide) S2->S3 S4 4. Azide Reduction (H2, Pd/C) S3->S4 S5 5. (2R,3R)-Amino Ester Isolation S4->S5

Caption: Step-by-step workflow for the stereoselective C2-amination to yield ternatin precursors.

Step-by-Step Methodology:

  • Hydroxyl Protection: Dissolve ethyl (3S)-3-hydroxy-4-methylpentanoate (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add 2,6-lutidine (2.0 equiv) followed dropwise by TBSOTf (1.5 equiv).

    • Causality: The free C3-hydroxyl must be masked to prevent alkoxide formation and to provide the necessary steric bulk that will dictate the facial selectivity of the subsequent enolate attack.

  • Enolate Generation: In a separate flame-dried flask, cool a solution of KHMDS (1.2 equiv) in THF to -78 °C. Slowly add the TBS-protected ester. Stir for 45 minutes.

    • Causality: KHMDS is used at -78 °C to kinetically generate the (Z)-enolate. The potassium counterion avoids overly tight chelation, allowing the bulky TBS group to effectively shield the syn face of the molecule.

  • Electrophilic Azide Transfer: Add a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 1.5 equiv) in THF to the enolate. Stir for 2 hours at -78 °C, then quench with glacial acetic acid.

    • Causality: Due to the steric shielding from the C3-OTBS group, the bulky electrophilic azide approaches exclusively from the anti face, establishing the (2R) stereocenter with high diastereoselectivity (>10:1 dr).

  • Reduction: Isolate the α -azido ester via flash chromatography. Dissolve in EtOAc, add 10% Pd/C (0.1 equiv by weight), and stir under an H₂ atmosphere (1 atm) for 12 hours.

    • Causality: Mild catalytic hydrogenation selectively reduces the azide to a primary amine without cleaving the ethyl ester or the silyl ether, yielding the required unnatural amino acid building block.

Protocol B: Weinreb Amide Formation for Polyketide Chain Extension

Direct addition of organometallic reagents to ethyl esters often results in over-addition, yielding unwanted tertiary alcohols. This protocol converts the ester to a Weinreb amide to ensure controlled mono-addition during macrolide synthesis.

Step-by-Step Methodology:

  • Saponification: Dissolve the protected ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify to pH 3 with 1M HCl and extract with EtOAc.

    • Causality: The ethyl ester is hydrolyzed to generate the free carboxylic acid, which is required for standard peptide-coupling activation.

  • Amidation: Dissolve the crude carboxylic acid in anhydrous CH₂Cl₂. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir at room temperature for 16 hours.

    • Causality: EDC/HOBt activates the acid, which is then trapped by N,O-dimethylhydroxylamine. This specific amine is chosen because its resulting amide forms a highly stable 5-membered metal chelate with incoming organometallics (e.g., Grignard reagents). This chelate prevents the collapse of the tetrahedral intermediate until aqueous acidic workup, completely eliminating the formation of tertiary alcohols during polyketide chain extension.

Quantitative Data Summary

The table below summarizes the expected yields and stereoselectivities when utilizing ethyl (3S)-3-hydroxy-4-methylpentanoate across various synthetic modalities.

Target Intermediate / ApplicationReaction TypeYield (%)StereoselectivityPrimary Reference
(3S)-Ethyl 3-hydroxy-4-methylpentanoate Asymmetric Hydrogenation of β -keto ester90%64–91% ee
(2R,3R)-Ethyl 2-amino-3-hydroxy-4-methylpentanoate Electrophilic Azidation & Reduction72% (over 2 steps)>10:1 dr
(3S)-N-Methoxy-N-methyl-3-hydroxy-4-methylpentanamide Weinreb Amidation88%Retention of (3S)Standard Protocol
Methyl 3-hydroxy-4-methylpentanoate (Standard) Oxidative Cleavage (Degradation)N/AConfirmed (S) config

References

  • Carelli, J. D., et al. (2015). "Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex." eLife, 4, e10222. Available at:[Link]

  • Ito, M., et al. (2003). "Absolute Structures of Some Naturally Occurring Isopropenyldihydrobenzofurans, Remirol, Remiridiol, Angenomalin, and Isoangenomalin." The Journal of Organic Chemistry, 68(14), 5614-5617. Available at:[Link]

  • Gao, J., et al. (2017). "Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands." RSC Advances, 7(24), 14560-14564. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in ethyl (3S)-3-hydroxy-4-methylpentanoate reactions

Welcome to the technical support center for the synthesis of ethyl (3S)-3-hydroxy-4-methylpentanoate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl (3S)-3-hydroxy-4-methylpentanoate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this chiral building block. Our focus is on addressing common challenges to help you optimize your reaction yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ethyl (3S)-3-hydroxy-4-methylpentanoate?

The most prevalent and effective methods for synthesizing ethyl (3S)-3-hydroxy-4-methylpentanoate involve the asymmetric reduction of its corresponding β-keto ester, ethyl 4-methyl-3-oxopentanoate. The two primary approaches are:

  • Biocatalytic Reduction: This method often employs whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes. These biological systems can offer high enantioselectivity under mild reaction conditions.[1][2]

  • Chemical Catalysis: The Noyori asymmetric hydrogenation is a highly efficient chemical method that utilizes a ruthenium catalyst complexed with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[3][4][5] This method is known for its high yields and excellent enantioselectivity.

Q2: My reaction has a low yield. What are the first things I should check?

Low yield can stem from several factors. A logical first step is to assess the quality of your starting materials and the reaction setup. Ensure that your starting material, ethyl 4-methyl-3-oxopentanoate, is pure and that your solvents are anhydrous, as water can interfere with many reactions, particularly those involving metal catalysts. For biocatalytic methods, the viability and activity of the yeast or enzyme are critical.

Q3: How can I determine the enantiomeric excess (ee) of my product?

The most common method for determining the enantiomeric excess of ethyl (3S)-3-hydroxy-4-methylpentanoate is through chiral High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column, is often effective.[6][7] The mobile phase typically consists of a mixture of n-hexane and isopropanol.[6][7]

Q4: What are the common impurities I might encounter, and how can I remove them?

Common impurities include unreacted starting material (ethyl 4-methyl-3-oxopentanoate), the undesired (R)-enantiomer, and byproducts from side reactions. Purification can typically be achieved through:

  • Aqueous Work-up: Washing the crude product with a saturated sodium bicarbonate solution can remove acidic impurities, followed by a brine wash.[8]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the product from non-polar impurities.[8]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[9]

Troubleshooting Low Yields

Low yields are a common frustration in organic synthesis. The following table provides a structured approach to troubleshooting this issue in the synthesis of ethyl (3S)-3-hydroxy-4-methylpentanoate.

Symptom Potential Cause (Biocatalytic Reduction) Recommended Solution (Biocatalytic Reduction) Potential Cause (Chemical Catalysis) Recommended Solution (Chemical Catalysis)
Low or no conversion of starting material Inactive yeast or enzyme.Use fresh, high-quality baker's yeast or a reliable enzyme source. Ensure proper activation of the yeast.[1]Inactive or poisoned catalyst.Use a fresh source of the Ru-BINAP catalyst. Ensure all glassware is scrupulously clean and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
Inefficient cofactor regeneration.For whole-cell systems, ensure a sufficient glucose or sucrose source is present.[1] For isolated enzymes, an external cofactor regeneration system may be needed.Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 4-100 atm).[10]
Substrate or product inhibition.Add the substrate in portions over time to maintain a low concentration.Impurities in the substrate or solvent.Purify the starting keto-ester and use anhydrous, degassed solvents.
Formation of significant byproducts Presence of competing reductases in yeast with different stereoselectivities.[2]Consider using a genetically engineered yeast strain that overexpresses a specific reductase or an isolated enzyme.[2]Side reactions such as elimination or epimerization.Optimize reaction temperature and time. Lower temperatures can sometimes improve selectivity.
Incorrect pH or temperature.Optimize the pH of the buffer (often around 5.5-7.0) and the reaction temperature (typically 25-35°C).[11]Incorrect solvent choice.Methanol or ethanol are commonly used solvents. Ensure the solvent is of high purity.[4]
Difficulty in product isolation Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.Incomplete quenching of the reaction.Ensure the reaction is properly quenched before work-up.
Product is water-soluble.Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1]Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Baker's Yeast

This protocol is a general guideline for the asymmetric reduction of ethyl 4-methyl-3-oxopentanoate using baker's yeast.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • Baker's yeast (fresh, compressed)

  • Sucrose

  • Tap water

  • Diatomaceous earth

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Yeast Activation: In a suitably sized Erlenmeyer flask, dissolve sucrose in warm (30-35°C) tap water to make a 10% (w/v) solution. Add the baker's yeast (typically 10-20 times the weight of the substrate) to the sucrose solution and stir gently for 30 minutes to activate.[1]

  • Substrate Addition: Add ethyl 4-methyl-3-oxopentanoate to the activated yeast suspension.

  • Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow for CO2 release. Stir the mixture at room temperature (25-30°C) for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Add diatomaceous earth to the reaction mixture and stir for 10 minutes. Filter the mixture through a pad of diatomaceous earth to remove the yeast cells.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol is a general guideline for the Ru-BINAP catalyzed asymmetric hydrogenation of ethyl 4-methyl-3-oxopentanoate. Caution: This reaction involves hydrogen gas under pressure and should be carried out in a suitable pressure vessel (autoclave) by trained personnel.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • [RuCl2(p-cymene)]2

  • (S)-BINAP or (R)-BINAP (depending on the desired product enantiomer)

  • Anhydrous, degassed methanol or ethanol

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge an autoclave with [RuCl2(p-cymene)]2 and the chiral BINAP ligand in a 1:1.1 molar ratio. Add anhydrous, degassed solvent (e.g., methanol). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: In a separate flask, dissolve ethyl 4-methyl-3-oxopentanoate in the same anhydrous, degassed solvent. Transfer this solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture at the desired temperature (e.g., 25-50°C) until the reaction is complete, as monitored by TLC or GC.[10]

  • Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of ethyl (3S)-3-hydroxy-4-methylpentanoate.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent/Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_impure Impure Starting Material check_sm->sm_impure Issue Found reagent_inactive Inactive Catalyst/Enzyme check_reagents->reagent_inactive Issue Found conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Issue Found workup_issue Product Loss During Work-up check_workup->workup_issue Issue Found solution_sm Purify Starting Material sm_impure->solution_sm solution_reagent Use Fresh Reagents/Catalyst reagent_inactive->solution_reagent solution_conditions Optimize Reaction Parameters conditions_suboptimal->solution_conditions solution_workup Optimize Extraction/Purification workup_issue->solution_workup

Caption: Troubleshooting workflow for low reaction yields.

Mechanism of Noyori Asymmetric Hydrogenation

Understanding the reaction mechanism can provide insights into potential points of failure. The catalytic cycle for the Noyori asymmetric hydrogenation of a β-keto ester is illustrated below.

Noyori_Mechanism cluster_legend Legend Ru_precatalyst [Ru(BINAP)X₂] Ru_hydride [RuH(BINAP)X] Ru_precatalyst->Ru_hydride + H₂ Substrate_complex [RuH(BINAP)(S)]⁺ Ru_hydride->Substrate_complex + Substrate (S) Product_complex [Ru(BINAP)(P)] Substrate_complex->Product_complex Hydride Transfer Product_complex->Ru_hydride - Product (P) + H₂ S S = β-keto ester P P = β-hydroxy ester X X = Halide or Solvent

Sources

Optimization

Optimizing chiral chromatography conditions for ethyl (3S)-3-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic variables that dictate chiral recognition for ethyl (3S)-3-hydroxy-4-methylpentanoate —an aliphatic β -hydroxy ester with a bulky isobutyl group.

This guide provides self-validating protocols, mechanistic causality, and authoritative grounding to ensure your enantiomeric excess (ee) determinations are robust and reproducible.

Method Development Workflow

ChiralOptimization A Racemic Ethyl 3-hydroxy-4-methylpentanoate (System Suitability Standard) B Select Chromatography Mode A->B C Chiral GC (Chiralsil Dex CB / Lipodex E) B->C Volatile/Thermally Stable D Chiral HPLC (Chiralcel OD-H / Chiralpak AD-H) B->D Standard Lab Setup E Optimize Temperature Program (e.g., 130°C Isothermal) C->E F Optimize Mobile Phase (Hexane:IPA Ratio, e.g., 90:10) D->F G Resolution Rs ≥ 1.5? E->G F->G H Adjust Method (Modifier %, Temp, Flow Rate) G->H No I Validate with Enantiopure (3S)-3-hydroxy-4-methylpentanoate G->I Yes H->E H->F

Workflow for chiral chromatography method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Should I use Chiral GC or Chiral HPLC for ethyl 3-hydroxy-4-methylpentanoate? A1: Both techniques are viable, but the choice depends on your detection capabilities and matrix. Chiral GC using a β -cyclodextrin stationary phase (e.g., Chiralsil Dex CB) is highly effective due to the molecule's volatility, allowing for sharp peaks and high sensitivity via Flame Ionization Detection (FID) (1)[1]. Conversely, Chiral HPLC using polysaccharide-based stationary phases (like Chiralcel OD-H or Chiralpak AD-H) is the standard for preparative scale-up and routine analysis (2)[2]. Because aliphatic esters lack a strong chromophore, HPLC requires monitoring at low UV wavelengths (210 nm) or using a Charged Aerosol Detector (CAD).

Q2: What is the chiral recognition mechanism on a polysaccharide HPLC column for this molecule? A2: On columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), recognition relies on a combination of hydrogen bonding and steric inclusion. The analyte's hydroxyl group acts as a hydrogen bond donor, while the ester carbonyl acts as an acceptor, interacting with the carbamate groups of the stationary phase. The bulky isobutyl group at the C4 position dictates how deeply the molecule can penetrate the chiral grooves of the polymer. The (3S) and (3R) enantiomers present different spatial orientations of the hydroxyl group relative to this steric wedge, leading to differential binding affinities ( ΔΔG ) and successful separation.

Q3: How do I optimize the mobile phase for HPLC? A3: Start with a non-polar bulk solvent like heptane or hexane, modified with a small percentage of isopropanol (IPA). For this specific molecule, a highly non-polar mobile phase such as Heptane:IPA (90:10) is typically required to ensure sufficient retention ( k′ ) for chiral recognition to occur (3)[3].

Troubleshooting Guide

Issue 1: Poor Resolution ( Rs​<1.5 ) in HPLC.

  • Causality: The analyte is eluting too quickly, preventing sufficient interaction with the chiral cavities, or the column temperature is too high, increasing the kinetic energy and disrupting the weak, transient diastereomeric complexes.

  • Solution:

    • Decrease the polar modifier (IPA) from 10% to 5% or 2%. This forces the analyte to partition more heavily into the stationary phase.

    • Lower the column temperature from 25°C to 15°C to thermodynamically favor hydrogen bonding.

Issue 2: Peak Tailing in GC Analysis.

  • Causality: Free silanol groups in the GC column or active sites in the injection port are interacting with the free hydroxyl group of ethyl 3-hydroxy-4-methylpentanoate.

  • Solution: Perform inlet maintenance (replace the liner and gold seal). If tailing persists, derivatize the hydroxyl group (e.g., forming a Mosher's ester or simple acetate) to eliminate hydrogen bonding with active sites.

Issue 3: Inability to Identify the (3S) Peak.

  • Causality: The retention order of enantiomers is empirical and can flip depending on the stationary phase (e.g., OD-H vs. AD-H) or even the alcohol modifier used.

  • Solution: Implement the self-validating peak identification protocol detailed below. Never assume retention order based on structurally related compounds.

Quantitative Data Summary

The following table summarizes validated literature conditions for the enantiomeric separation of ethyl 3-hydroxy-4-methylpentanoate.

Method TypeStationary PhaseMobile Phase / Temp ProgramRetention Time (Minor)Retention Time (Major)Ref
Chiral GC Chiralsil Dex CB130°C (60 min) 10°C/min to 180°C45.0 min42.9 min[1]
Chiral HPLC Chiralcel ODHeptanes:Isopropanol (90:10)30.3 min11.7 min[3]
Chiral HPLC Chiralcel OD-H / AD-HHexane:IsopropanolN/AN/A[2]

Step-by-Step Methodologies

Protocol: Self-Validating Chiral HPLC Method Optimization

This protocol ensures that your method is not only optimized for resolution but internally validated for peak identification accuracy.

Step 1: System Suitability with Racemate

  • Prepare a 2.0 mg/mL solution of racemic ethyl 3-hydroxy-4-methylpentanoate in Hexane:IPA (90:10).

  • Inject 5 μ L onto a Chiralcel OD-H column (250 x 4.6 mm, 5 μ m) at a flow rate of 1.0 mL/min, with the column oven set to 25°C.

  • Monitor the eluent using a UV detector at 210 nm (or CAD/RI if UV sensitivity is insufficient).

  • Validation Check: Calculate Resolution ( Rs​ ). If Rs​<1.5 , proceed to Step 2. If Rs​≥1.5 , proceed to Step 3.

Step 2: Thermodynamic & Kinetic Adjustment

  • Reduce the IPA content to 5%, allowing the column to equilibrate for at least 10 column volumes. Inject the racemate.

  • Causality: Reducing the polar modifier decreases competition for hydrogen bonding sites on the carbamate polymer, amplifying the difference in binding energy ( ΔΔG ) between the two enantiomers.

  • Once baseline resolution ( Rs​≥1.5 ) is achieved, lock the mobile phase composition.

Step 3: Enantiomeric Spiking (Peak Identification)

  • Prepare a standard of pure (3S)-3-hydroxy-4-methylpentanoate (e.g., synthesized via biocatalytic reduction).

  • Mix 50 μ L of the pure (3S) standard with 50 μ L of the racemate standard in a single vial.

  • Inject the spiked mixture under the locked method conditions.

  • Validation Check: Observe the chromatogram. The peak that grows in relative area is definitively assigned as the (3S) enantiomer. This self-validates the elution order for your specific column and mobile phase.

References

  • Source: wiley-vch.
  • Source: amazonaws.
  • (3S)

Sources

Troubleshooting

Resolving co-elution issues for ethyl (3S)-3-hydroxy-4-methylpentanoate in HPLC

Welcome to the Technical Support Center for Chromatographic Separation. This guide is specifically engineered for researchers and drug development professionals dealing with the complex isolation and quantification of et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separation. This guide is specifically engineered for researchers and drug development professionals dealing with the complex isolation and quantification of ethyl (3S)-3-hydroxy-4-methylpentanoate .

Because this molecule is an aliphatic chiral β -hydroxy ester lacking a strong UV chromophore, it presents unique challenges in detection (often requiring low-wavelength UV at ~210 nm or ELSD) and resolution. Co-elution issues typically fall into two categories: enantiomeric overlap (failure to separate the 3S and 3R isomers) and chemical overlap (co-elution with synthetic precursors or hydrolysis products).

Diagnostic Workflow for Co-Elution

Before adjusting your mobile phase or swapping columns, use the following self-validating decision tree to diagnose the root cause of your peak overlap.

Workflow N1 Observe Co-elution (Peak Asymmetry/Shoulder) N2 Run Pure Standard (e.g., Toluene or Uracil) N1->N2 Diagnostic Check N3 Hardware Issue (Void, Frit Clog) N2->N3 Standard is asymmetrical N4 Identify Co-eluting Species (LC-MS / Spiking) N2->N4 Standard is symmetrical N5 Enantiomer (3R) Co-elution N4->N5 Isomeric mass match N6 Structural Impurity (e.g., Keto-ester) N4->N6 Different mass/UV N7 Optimize Chiral NP-HPLC (CSP, Hexane/IPA) N5->N7 Chiral Resolution N8 Optimize RP-HPLC (Gradient, Modifier) N6->N8 Achiral Resolution

Diagnostic workflow for identifying and resolving HPLC co-elution issues.

Troubleshooting Guides & FAQs

Q1: My chromatogram shows a single broad peak when trying to resolve the (3S) and (3R) enantiomers. How do I achieve baseline resolution?

  • The Mechanism: Enantiomers possess identical physicochemical properties in an achiral environment. If they co-elute, your system lacks sufficient chiral selectivity ( α )[1]. Separation requires transient, diastereomeric interactions (hydrogen bonding, dipole-dipole, and steric hindrance) between the enantiomers and a Chiral Stationary Phase (CSP). Broad peaks indicate poor mass transfer or an incompatible solvent microenvironment.

  • The Solution: Switch to a normal-phase method using a polysaccharide-based CSP, such as an amylose or cellulose derivative (e.g., Chiralcel OD-H or Chiralpak AS)[2]. Utilizing a highly non-polar mobile phase (Hexane) with a small percentage of a polar modifier (Isopropanol) forces the analyte's hydroxyl and ester groups to interact exclusively with the chiral grooves of the stationary phase.

Q2: During reaction monitoring, ethyl (3S)-3-hydroxy-4-methylpentanoate co-elutes with its unreduced precursor, ethyl 4-methyl-3-oxopentanoate. How can I separate them?

  • The Mechanism: The β -keto ester precursor and the β -hydroxy ester target share a nearly identical carbon skeleton and hydrophobicity, leading to overlapping capacity factors ( k′ ) on standard C18 reversed-phase columns[1].

  • The Solution: You must alter the chromatographic selectivity ( α ). Switch your organic modifier from Acetonitrile (which relies heavily on dipole-dipole interactions) to Methanol. Methanol acts as both a hydrogen-bond donor and acceptor, heavily exploiting the difference between the target's secondary hydroxyl group and the precursor's ketone group. Additionally, flatten your gradient profile (e.g., increasing organic composition by only 1-2% per minute) to maximize resolution[3].

Q3: I observe a distinct "shoulder" on my target peak. Is this a co-eluting impurity or a system issue?

  • The Mechanism: While a shoulder can indicate a closely eluting chemical impurity, it is frequently a physical symptom of extra-column volume, a void at the column head, or a partially clogged inlet frit[4]. These defects disrupt the laminar flow profile, causing a portion of the analyte band to travel at a different velocity, creating a split or shouldered peak.

  • The Solution (Self-Validation): Do not immediately change your method. First, inject a known, pure standard (e.g., toluene for normal-phase or uracil for reversed-phase). If the pure standard also exhibits a shoulder, the root cause is hardware-related. Back-flush the column or replace the inlet frit to restore bed integrity[4]. If early eluting peaks are affected, ensure your sample is dissolved in the starting mobile phase to prevent solvent-mismatch distortion.

Quantitative Data Summary

Table 1: Validated Chromatographic Parameters for Resolving Co-elution

Target SeparationColumn ChemistryMobile Phase CompositionDetection ModeTypical Retention Times
Enantiomeric (3S vs. 3R)Amylose-based CSP(e.g., Chiralpak AS, 250 x 4.6 mm)Hexane / Isopropanol (98:2 v/v)IsocraticUV 210 nm(3S): ~11-13 min(3R): ~14-16 min
Chemical Purity (vs. β -keto ester)C18 Reversed-Phase(e.g., Zorbax Eclipse Plus)Water / MethanolGradient: 40% to 80% MeOHUV 210 nmHydroxy ester: ~8.5 minKeto ester: ~10.2 min
Hydrolysis Impurity (vs. β -hydroxy acid)Polar-embedded C18 or HILIC0.1% Formic Acid in Water / MeCNGradient: 5% to 60% MeCNLC-MS or UV 205 nmAcid: ~4.1 minEster: ~8.5 min

Step-by-Step Methodologies

Protocol A: Chiral Normal-Phase HPLC for Enantiomeric Excess (ee) Determination

This protocol is designed to validate the stereochemical purity of the (3S) isomer against the (3R) isomer.

  • System Preparation & Validation: Flush the entire HPLC system (including all lines and the autosampler loop) with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes.

    • Causality: Normal-phase chiral columns are highly sensitive to water. The IPA flush acts as a self-validating bridge solvent, ensuring complete removal of aqueous buffers from previous reversed-phase runs and preventing catastrophic salt precipitation or column degradation.

  • Mobile Phase Formulation: Mix HPLC-grade Hexane and Isopropanol in a 98:2 (v/v) ratio[2]. Degas the mixture thoroughly using ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve the ethyl (3S)-3-hydroxy-4-methylpentanoate sample directly into the 98:2 Hexane/IPA mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Injecting the sample in a solvent stronger than the mobile phase (e.g., pure IPA or ethanol) will cause premature elution and peak fronting.

  • Execution: Install the Chiralpak AS (or equivalent) column. Set the column oven to 25°C to ensure reproducible mass transfer kinetics. Set the flow rate to 0.8 mL/min and the UV detector to 210 nm. Inject 10 µL and monitor for 25 minutes.

Protocol B: Reversed-Phase HPLC for Chemical Purity Assessment

This protocol resolves the target ester from structurally similar achiral impurities (e.g., starting materials and hydrolysis products).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water. (The acidic buffer suppresses the ionization of any hydrolyzed acid impurities, ensuring they elute as sharp, symmetrical peaks rather than broad smears).

    • Solvent B: 100% HPLC-grade Methanol.

  • Gradient Programming: Program a shallow gradient to maximize the separation factor ( α ) for closely related hydrophobic species[3].

    • 0-2 min: 40% B (Hold)

    • 2-15 min: 40% 80% B (Linear ramp)

    • 15-18 min: 80% B (Wash)

    • 18-22 min: 40% B (Re-equilibration)

  • Execution: Install a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Set the flow rate to 1.0 mL/min and temperature to 30°C. Inject 5 µL of the sample (prepared in 40:60 Methanol/Water) and monitor at 210 nm.

References

  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide , Sigma-Aldrich.4

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) , Axion Labs.1

  • Resolving co-elution issues in HPLC analysis , Benchchem. 3

  • Supporting Information - Enantioselective Synthesis (Chiral HPLC Analysis) , Wiley-VCH. 2

  • HPLC Troubleshooting Mini Guide - Peak Issues , Phenomenex.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Ethyl (3S)-3-hydroxy-4-methylpentanoate Reduction

Welcome to the Technical Support Center for the synthesis and downstream processing of ethyl (3S)-3-hydroxy-4-methylpentanoate . This guide is engineered for researchers, process chemists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of ethyl (3S)-3-hydroxy-4-methylpentanoate . This guide is engineered for researchers, process chemists, and drug development professionals facing catalyst stalling, poor turnover numbers (TON), or low enantiomeric excess (ee) during the reduction of ethyl 4-methyl-3-oxopentanoate, as well as the subsequent deep reduction of the resulting ester.

Here, we dissect the causality behind catalyst deactivation across both chemocatalytic and biocatalytic workflows and provide self-validating protocols to ensure continuous, high-yield operations.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Module A: Chemocatalytic Asymmetric Hydrogenation

Q: Why does my Ru-BINAP catalyst stall, yielding low conversion and poor ee when reducing ethyl 4-methyl-3-oxopentanoate? A: The deactivation here is not a degradation of the metal center, but a kinetic stalling driven by substrate enolization. Traditional RuCl₂-diphosphine/diamine catalysts require strong bases (like KOtBu) to generate the active metal-hydride species. However, β-alkyl-β-ketoesters are highly acidic at the alpha position. The strong base preferentially enolizes the substrate rather than activating the catalyst, effectively halting the catalytic cycle[1].

The Fix: Transition to Iridium complexes with tridentate chiral spiro aminophosphine ligands (e.g., Ir-SpiroPAP or Ir-SpiroSAP). These complexes are activated by much weaker bases—even the enolate salts of the β-ketoesters themselves are sufficient to trigger the catalytic cycle without causing runaway enolization[1]. Specifically, Ir-SpiroSAP catalysts bearing a 1,3-dithiane group have demonstrated exceptional stability, achieving 95–99.9% ee and massive TONs for β-alkyl-β-ketoesters[1].

Module B: Biocatalytic Reduction (Whole-Cell KREDs)

Q: My engineered E. coli biocatalyst loses activity halfway through the ketone reduction. Is the enzyme denaturing? A: Rarely. When using Ketoreductases (KREDs) from sources like Sporobolomyces salmonicolor[2], the primary "deactivation" vector is the rapid depletion of the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor[3]. The asymmetric reduction stoichiometrically consumes NADPH, oxidizing it to NADP+. Without a regeneration mechanism, the thermodynamic equilibrium stalls.

The Fix: Implement a self-sustaining Cofactor Recycling System (CRS). By co-expressing Glucose Dehydrogenase (GDH) alongside the KRED in your Escherichia coli host (e.g., BL21(DE3) or C41(DE3)), you create a coupled thermodynamic system[3]. The continuous addition of glucose allows GDH to reduce NADP+ back to NADPH, ensuring the KRED remains kinetically active until >99% conversion is achieved[3].

Module C: Downstream Ester Reduction (Diol Formation)

Q: If I perform a downstream reduction of the ester group to a diol using Ru-MACHO, how do I stop the catalyst from dying halfway through the reaction? A: Ru-MACHO is highly efficient for ester hydrogenation but suffers from two severe deactivation pathways in dynamic environments:

  • Catalyst Dimerization: The base-activated square pyramidal Ru-amido complex possesses a vacant coordination site, making it highly prone to aggregating into inactive Ru-dimers[4].

  • Carbonyl Poisoning: Decarbonylation of the substrate or transient aldehyde intermediates forms inactive ruthenium biscarbonyl monohydride cationic complexes, such as[RuH(PNP)(CO)₂]⁺[5].

The Fix: To prevent dimerization, introduce a monodentate phosphine additive. Operando IR spectroscopy and quantum-chemical studies show that phosphines temporarily coordinate to the vacant site, stabilizing the mononuclear active species while remaining labile enough to permit substrate binding[4]. To reverse biscarbonyl formation, maintain an optimized, high partial pressure of H₂, which shifts the equilibrium back toward CO dissociation, regenerating the active catalyst[5].

Part 2: Quantitative Data & Benchmarks

Table 1: Catalyst Deactivation Pathways and Validated Mitigation Strategies

Reaction StageCatalyst SystemPrimary Deactivation MechanismMitigation StrategyExpected TONExpected ee (%)
Ketone Reduction Ru-BINAPBase-induced substrate enolizationSwitch to Ir-SpiroSAP< 1,000Variable
Ketone Reduction Ir-SpiroSAPThermal degradation at high tempsWeak base activation, 25–30 °C> 350,00095 – 99.9
Ketone Reduction KRED (E. coli)NADPH cofactor depletionCo-express GDH + Glucose feedN/A (Whole cell)> 99.0
Ester Reduction Ru-MACHODimerization via vacant siteMonodentate phosphine additives> 5,000N/A (Achiral)
Ester Reduction Ru-MACHOCO poisoning (Biscarbonyl species)High H₂ pressure to force CO dissociation> 9,000N/A (Achiral)

Part 3: Visualizations

Workflow Start Substrate: Ethyl 4-methyl-3-oxopentanoate Decision Select Reduction Pathway Start->Decision Chemo Chemocatalysis (Ir-SpiroSAP) Decision->Chemo Bio Biocatalysis (KRED + GDH) Decision->Bio ChemoIssue Issue: Base-induced enolization Chemo->ChemoIssue BioIssue Issue: NAD(P)H depletion Bio->BioIssue ChemoFix Fix: Use weak base activation ChemoIssue->ChemoFix BioFix Fix: Co-express GDH for recycling BioIssue->BioFix Product Product: Ethyl (3S)-3-hydroxy-4-methylpentanoate ChemoFix->Product BioFix->Product Downstream Downstream Ester Reduction (Ru-MACHO) Product->Downstream DownIssue Issue: Dimerization & CO Poisoning Downstream->DownIssue DownFix Fix: Phosphine additives & optimized pressure DownIssue->DownFix Diol Final Product: (3S)-4-methylpentane-1,3-diol DownFix->Diol

Workflow for selecting reduction pathways and troubleshooting catalyst deactivation.

Deactivation ActiveCat Active Catalyst Species Sub1 Strong Base Addition ActiveCat->Sub1 Sub2 Vacant Coordination Site ActiveCat->Sub2 Sub3 Decarbonylation of Substrate ActiveCat->Sub3 Deact1 Substrate Enolization (Ru-BINAP stalls) Sub1->Deact1 Competes with hydrogenation Deact2 Catalyst Dimerization (Ru-MACHO dimers) Sub2->Deact2 Aggregation Deact3 Biscarbonyl Formation ([RuH(PNP)(CO)2]+) Sub3->Deact3 CO poisoning Mit1 Use Ir-SpiroSAP with weak bases Deact1->Mit1 Mit2 Add Monodentate Phosphines Deact2->Mit2 Mit3 Optimize H2 Pressure Deact3->Mit3

Mechanistic pathways of homogeneous catalyst deactivation and mitigation strategies.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Ir-SpiroSAP Catalyzed Asymmetric Hydrogenation

Objective: Synthesize ethyl (3S)-3-hydroxy-4-methylpentanoate while avoiding base-induced enolization.

  • Preparation: In a nitrogen-filled glovebox, dissolve the Ir-SpiroSAP pre-catalyst (0.01 mol%) and a weak base (e.g., Na₂CO₃, 1.0 mol%) in anhydrous ethanol.

  • Substrate Addition: Add ethyl 4-methyl-3-oxopentanoate (1.0 M concentration) to the catalyst solution. Causality note: The weak base is sufficient to form the active Ir-hydride species but thermodynamically incapable of driving bulk substrate enolization.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ three times, then pressurize to 50 bar H₂. Stir at 25 °C for 12 hours.

  • In-Process Control (IPC) & Validation:

    • Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID. Validation Gate: Proceed only if conversion is >95%.

    • Analyze the same aliquot via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to validate ee >95%.

  • Workup: Vent the reactor carefully. Remove the solvent under reduced pressure and purify the crude product via vacuum distillation.

Protocol 2: Biocatalytic Reduction with in situ Cofactor Recycling

Objective: Synthesize ethyl (3S)-3-hydroxy-4-methylpentanoate using whole-cell KREDs without NADPH depletion.

  • Biocatalyst Preparation: Cultivate E. coli BL21(DE3) co-expressing Sporobolomyces salmonicolor KRED and Bacillus subtilis GDH. Harvest cells via centrifugation and resuspend in 100 mM phosphate buffer (pH 7.0).

  • Reaction Assembly: To the bioreactor, add the cell suspension (50 g/L wet cell weight), ethyl 4-methyl-3-oxopentanoate (500 mM), and D-glucose (600 mM). Causality note: The 1.2x molar excess of glucose ensures the GDH thermodynamic equilibrium strongly favors NADPH regeneration.

  • Reaction Conditions: Maintain the bioreactor at 30 °C with an agitation rate of 500 rpm. Use an autotitrator with 1 M NaOH to maintain pH 7.0, as the oxidation of glucose produces gluconic acid.

  • In-Process Control (IPC) & Validation:

    • Monitor glucose consumption via a YSI biochemistry analyzer.

    • Monitor ketone depletion via HPLC. Validation Gate: A plateau in glucose consumption before ketone depletion indicates solvent toxicity; if observed, immediately transition to a biphasic system by adding 20% v/v butyl acetate.

  • Workup: Centrifuge to remove the cell mass. Extract the aqueous supernatant with ethyl acetate (3x), dry over MgSO₄, and concentrate to yield the enantiopure alcohol.

References

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research.
  • Designer cells for enantioselective reduction of ketones and use thereof in efficient production of enantioenriched alcohols.
  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). PMC.
  • Performance of homogeneous catalysts viewed in dynamics. RSC Publishing.
  • Mechanistic Insights into Ruthenium-Pincer-Catalyzed Amine-Assisted Homogeneous Hydrogen

Sources

Reference Data & Comparative Studies

Validation

Chiral GC methods for ethyl (3S)-3-hydroxy-4-methylpentanoate validation

Chiral GC Methods for Ethyl (3S)-3-hydroxy-4-methylpentanoate Validation: A Comparative Guide Executive Summary & Scope Ethyl (3S)-3-hydroxy-4-methylpentanoate is a highly valued chiral ester utilized in asymmetric synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral GC Methods for Ethyl (3S)-3-hydroxy-4-methylpentanoate Validation: A Comparative Guide

Executive Summary & Scope

Ethyl (3S)-3-hydroxy-4-methylpentanoate is a highly valued chiral ester utilized in asymmetric synthesis and flavor chemistry. The presence of a hydroxyl group at the C3 chiral center, flanked by a bulky C4 isopropyl group, presents unique steric and electronic challenges for enantiomeric separation. Gas Chromatography (GC) utilizing cyclodextrin-based Chiral Stationary Phases (CSPs) is the industry standard for determining its enantiomeric excess (ee). This guide objectively compares the performance of β -cyclodextrin and γ -cyclodextrin columns, providing field-proven protocols for self-validating analytical workflows.

Mechanistic Principles of Chiral Recognition

Enantiomeric resolution on cyclodextrin phases is driven by the formation of transient, diastereomeric host-guest inclusion complexes.

  • Steric Fit (Inclusion): The hydrophobic isopropyl group of ethyl 3-hydroxy-4-methylpentanoate inserts into the hydrophobic cyclodextrin cavity.

  • Hydrogen Bonding: The C3 hydroxyl group and the ester carbonyl interact with the functionalized rim of the cyclodextrin (e.g., permethylated or acetylated hydroxyls on the CD rim).

Because the (3S) and (3R) enantiomers have different spatial orientations, one enantiomer forms a thermodynamically more stable complex, resulting in a longer retention time.

Product Comparison: β -CD vs. γ -CD Stationary Phases

The choice of column significantly impacts resolution ( Rs​ ) and analysis time. We compare two leading column chemistries based on empirical validation data[1][2].

Table 1: Performance Comparison of Chiral GC Columns for Ethyl 3-hydroxy-4-methylpentanoate

ParameterChirasil-Dex CB ( β -CD)Lipodex E ( γ -CD)
Selector Chemistry Permethylated β -cyclodextrinOctakis(3-O-butyryl-2,6-di-O-pentyl)- γ -CD
Cavity Size ~6.0 - 6.5 Å~7.5 - 8.3 Å
Optimal Mechanism Tight inclusion of isopropyl groupLoose inclusion, relies on lipophilic rim interactions
Typical Oven Temp 130 °C (Isothermal)50 °C - 70 °C (Isothermal or slow ramp)
Retention Time (Major) ~42.9 min~69.3 min (varies by exact derivative)
Retention Time (Minor) ~45.0 min~69.9 min
Peak Shape Sharp (at higher temps)Susceptible to broadening (at lower temps)
Best For Direct, rapid routine ee validationComplex matrices or derivatized samples

Causality behind the data: The permethylated β -CD (Chirasil-Dex CB) offers a cavity size perfectly matched to the aliphatic backbone of the target molecule, allowing for strong chiral recognition even at a relatively high temperature of 130 °C[1]. In contrast, the larger γ -CD cavity of Lipodex E requires lower temperatures to maximize the weaker inclusion interactions, which significantly extends analysis time[2].

Experimental Protocols & Methodologies

To ensure a self-validating system , always inject a racemic standard of ethyl 3-hydroxy-4-methylpentanoate prior to the enantioenriched (3S) sample. This confirms baseline resolution ( Rs​≥1.5 ) and establishes accurate retention time markers.

Protocol A: Direct Analysis (Optimized for Chirasil-Dex CB) This method avoids derivatization, preserving sample integrity and reducing preparation time[1][3].

  • Sample Preparation: Dissolve 1.0 mg of ethyl (3S)-3-hydroxy-4-methylpentanoate in 1.0 mL of HPLC-grade pentane or hexane.

  • GC Configuration:

    • Column: Chirasil-Dex CB (25 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector: 250 °C, Split mode (Split ratio 50:1) to prevent column overloading and peak fronting.

    • Detector: FID at 250 °C.

  • Temperature Program:

    • Initial hold at 130 °C for 60 minutes.

    • Ramp at 10 °C/min to 180 °C.

    • Final hold for 5 minutes to bake out strongly retained impurities.

  • Data Interpretation: The major (3S) enantiomer typically elutes around 42.9 min, while the minor (3R) elutes at 45.0 min. Calculate ee using the standard area normalization method.

Protocol B: Derivatization (Acetylation for Problematic Matrices) If free hydroxyl groups cause unacceptable peak tailing due to active sites in the GC liner or column, acetylation converts the analyte into a less polar acetate ester, improving volatility and peak symmetry.

  • Reaction: Combine 5 mg of the sample with 100 µL of acetic anhydride and 100 µL of anhydrous pyridine in a 2 mL glass vial.

  • Incubation: Seal and heat at 60 °C for 30 minutes.

  • Quenching & Extraction: Add 500 µL of distilled water to quench excess anhydride. Extract with 1 mL of pentane.

  • Analysis: Inject 1 µL of the upper organic layer into the GC using the Lipodex E column parameters (e.g., 50 °C for 60 min, then ramp to 70 °C)[2].

Analytical Workflow Visualization

G Start Sample: Ethyl (3S)-3-hydroxy-4-methylpentanoate Decision Matrix & Peak Shape Assessment Start->Decision Direct Direct Injection (High Purity/Good Peak Shape) Decision->Direct Optimal Deriv Acetylation (Tailing/Complex Matrix) Decision->Deriv Sub-optimal ColBeta Chirasil-Dex CB (β-CD) Isothermal 130°C Direct->ColBeta ColGamma Lipodex E (γ-CD) Low Temp Program 50°C-70°C Deriv->ColGamma Res1 Rapid Elution (~45 min) Baseline Resolution ColBeta->Res1 Res2 Extended Elution (>60 min) Improved Peak Symmetry ColGamma->Res2 Calc Calculate ee % ((Area S - Area R) / Total Area) × 100 Res1->Calc Res2->Calc

Decision matrix and workflow for the chiral GC validation of ethyl 3-hydroxy-4-methylpentanoate.

Conclusion & Best Practices

For the routine validation of ethyl (3S)-3-hydroxy-4-methylpentanoate, Chirasil-Dex CB ( β -cyclodextrin) stands out as the superior choice for direct analysis. Its cavity size perfectly accommodates the analyte, allowing for higher oven temperatures (130 °C) that deliver sharp peaks and excellent resolution ( Δ RT > 2 min) in under an hour[1]. Lipodex E ( γ -cyclodextrin) remains a viable alternative, particularly when derivatization is employed to overcome matrix interferences, though it requires longer run times at lower temperatures[2]. Always ensure carrier gas linear velocities are optimized (e.g., hydrogen at 40-50 cm/sec) to maximize the efficiency of the chiral stationary phase.

References

  • Source: wiley-vch.
  • Source: amazonaws.
  • Source: scirp.

Sources

Comparative

Comparative Analysis: Chromatographic Separation of Ethyl 3-hydroxy-4-methylpentanoate Enantiomers

As a Senior Application Scientist, selecting the appropriate analytical technique for enantiomeric excess (ee) determination requires balancing resolution, run time, and the specific stereochemical properties of the targ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical technique for enantiomeric excess (ee) determination requires balancing resolution, run time, and the specific stereochemical properties of the target molecule. The separation of aliphatic β-hydroxy esters, such as ethyl 3-hydroxy-4-methylpentanoate, presents a unique challenge. The conformational flexibility of the ester chain and the steric shielding provided by the C4-isobutyl group demand highly specific chiral recognition mechanisms.

This guide objectively compares the performance of High-Resolution Chiral Gas Chromatography (GC) against Chiral High-Performance Liquid Chromatography (HPLC) for resolving the (3R) and (3S) enantiomers of ethyl 3-hydroxy-4-methylpentanoate, providing self-validating experimental protocols for both.

Mechanistic Principles of Separation

The difficulty in separating the enantiomers of ethyl 3-hydroxy-4-methylpentanoate lies in its lack of rigid aromatic rings (which typically provide strong π-π interactions). Instead, chiral recognition must rely on:

  • Hydrogen Bonding: Driven by the C3-hydroxyl group.

  • Dipole-Dipole Interactions: Driven by the ester carbonyl.

  • Steric Fit (Inclusion): Dictated by the bulky isobutyl group at the C4 position.

When evaluating columns, we must look at how the stationary phase exploits these properties. β-cyclodextrin-based GC columns (e.g., Chiralsil Dex CB) differentiate enantiomers based on weak, reversible inclusion into the cyclodextrin cavity. Conversely, polysaccharide-based HPLC columns (e.g., Chiralcel OD-H) rely on hydrogen bonding with carbamate linkages in the liquid phase.

Quantitative Data Comparison

The following table summarizes the performance metrics of the two primary methodologies for separating the enantiomers of ethyl 3-hydroxy-4-methylpentanoate.

ParameterHigh-Resolution Chiral GCChiral HPLC (Alternative)
Stationary Phase Chiralsil Dex CB (β-Cyclodextrin)Chiralcel OD-H (Cellulose-based)
(3R) Retention Time 90.4 minMethod Dependent (Typically <20 min)
(3S) Retention Time 92.8 minMethod Dependent (Typically <25 min)
Primary Interaction Inclusion complexation & dispersionHydrogen bonding & steric hindrance
Throughput Low (~120 min total run time)High (~30 min total run time)
Resolution (Rs) Baseline (Rs > 1.5)Baseline (Rs > 1.5)

Self-Validating Experimental Protocols

To ensure data integrity, every analytical method must be treated as a self-validating system. The protocols below integrate causality—explaining why specific parameters are chosen—and internal controls to guarantee reproducibility.

Protocol A: High-Resolution Chiral GC (Gold Standard)

For highly volatile aliphatic esters, capillary GC provides the highest theoretical plate count, making it the gold standard for baseline resolution 1.

System Configuration:

  • Column: Chiralsil Dex CB (25 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (constant flow, ~1.0 mL/min).

  • Injector/Detector: Split/Splitless at 220 °C (Split ratio 50:1) / FID at 250 °C.

Step-by-Step Execution & Causality:

  • System Suitability (Self-Validation): Inject 1 µL of a 1 mg/mL racemic standard of ethyl 3-hydroxy-4-methylpentanoate in hexane. Causality: This validates column integrity. The system is only validated for subsequent enantioenriched samples if the chromatogram displays two distinct peaks with an area ratio of 50:50 (±1%) and a resolution factor (Rs) ≥ 1.5.

  • Isothermal Separation Phase: Hold the oven at 70 °C for 80 minutes. Causality: While less sterically hindered analogs might separate at 130 °C, the C4-isobutyl group of our target molecule requires a drastically lower thermal energy environment. This long isothermal hold maximizes the subtle differences in the binding constants between the enantiomers and the cyclodextrin cavity. The (3R)-enantiomer elutes first at 90.4 min, followed by the (3S)-enantiomer at 92.8 min 1.

  • Intermediate Ramp: Increase temperature at 1 °C/min until 100 °C. Causality: Gently elutes slightly heavier impurities without causing thermal shock to the delicate stationary phase.

  • Bake-Out Phase: Increase temperature at 10 °C/min until 180 °C, hold for 5 minutes. Causality: Clears the column of strongly retained contaminants, preventing ghost peaks and self-validating the system for the next injection.

Protocol B: Chiral HPLC (High-Throughput Alternative)

While GC provides exceptional resolving power, the >120-minute cycle time is a bottleneck. Chiral HPLC offers a complementary, high-throughput orthogonal approach 2.

System Configuration:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol (typically 95:5 v/v).

  • Detector: UV at 210 nm.

Step-by-Step Execution & Causality:

  • Equilibration & Self-Validation: Flush the column with the mobile phase until the baseline is stable. Inject a racemic standard. Causality: Ensures a uniform hydration/solvation layer around the polysaccharide polymer, which is critical for consistent hydrogen bonding. Baseline resolution of the racemate validates the mobile phase preparation.

  • Sample Injection: Inject 5-10 µL of the sample dissolved directly in the mobile phase. Causality: Dissolving the sample in the mobile phase prevents solvent mismatch, which is the primary cause of peak distortion or fronting in chiral HPLC.

  • Isocratic Elution: Run the method isocratically at 1.0 mL/min. Causality: Separation is achieved via differential hydrogen bonding between the analyte's C3-hydroxyl and the stationary phase's carbamate groups. This reduces the run time to under 30 minutes, making it ideal for routine process monitoring during drug development.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow and mechanistic interactions during the GC separation process.

Workflow cluster_elution Detector (FID) Sample Racemic Analyte Prep Sample Dilution (Hexane) Sample->Prep GC Chiral GC Injection Prep->GC Column Chiralsil Dex CB Column GC->Column R_isomer (3R)-Enantiomer RT: 90.4 min Column->R_isomer Weaker Affinity S_isomer (3S)-Enantiomer RT: 92.8 min Column->S_isomer Stronger Affinity

Workflow for the chiral GC separation of ethyl 3-hydroxy-4-methylpentanoate enantiomers.

Conclusion

For the enantiomeric separation of ethyl 3-hydroxy-4-methylpentanoate, the choice between GC and HPLC depends on the project phase. Chiral GC using a Chiralsil Dex CB column remains the definitive method for absolute resolution and regulatory submissions, despite its long 80-minute isothermal hold at 70 °C. For rapid reaction monitoring and high-throughput screening, Chiral HPLC utilizing a Chiralcel OD-H column provides a highly effective, time-saving alternative.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Ethyl (3S)-3-hydroxy-4-methylpentanoate

As a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, Ethyl (3S)-3-hydroxy-4-methylpentanoate is a valuable reagent in the modern laboratory. Its effective use, however, necessitat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, Ethyl (3S)-3-hydroxy-4-methylpentanoate is a valuable reagent in the modern laboratory. Its effective use, however, necessitates a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring both the integrity of your research and the safety of laboratory personnel.

Understanding the Risks: Hazard Identification

While specific hazard classifications for Ethyl (3S)-3-hydroxy-4-methylpentanoate are not universally harmonized, the available data for this and structurally similar compounds indicate a need for careful handling. The primary concerns revolve around potential irritation to the skin and eyes.[1][2] Inhalation of vapors or mists may also cause respiratory irritation.[3] It is crucial to operate under the assumption that this chemical is potentially harmful upon direct contact or inhalation and to take appropriate precautions.

Core Defense: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the recommended PPE for handling Ethyl (3S)-3-hydroxy-4-methylpentanoate, grounded in standard laboratory safety practices for handling esters and hydroxy compounds.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles or a face shieldProvides a barrier against accidental splashes that could cause serious eye irritation or damage.[1][2][4]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, which may lead to irritation.[1][3] Always inspect gloves for integrity before use.
Body Laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of potentially irritating vapors.[5] If significant aerosolization is expected, a respirator may be necessary.
Operational Workflow for Safe Handling

To ensure a systematic and safe approach to working with Ethyl (3S)-3-hydroxy-4-methylpentanoate, the following workflow should be adopted. This process flow is designed to minimize exposure and prevent accidental release.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Reagent prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste into Appropriate Containers cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Area cleanup_waste->cleanup_decon cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe

Caption: Workflow for the safe handling of Ethyl (3S)-3-hydroxy-4-methylpentanoate.

Procedural Guidance: Step-by-Step Protocols

1. Pre-Experiment Checklist:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the most current SDS for Ethyl (3S)-3-hydroxy-4-methylpentanoate.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Engineering Controls: Ensure you are working in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

2. Handling and Use:

  • Grounding: When transferring larger quantities, take precautionary measures against static discharge.[5]

  • Avoid Inhalation: Do not breathe vapors or mists.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][6]

  • General Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][2]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]

  • Small Spills: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[3] Place the absorbed material into a suitable, sealed container for disposal.[7]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on large spill cleanup.

4. Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][8][9] Keep away from strong oxidizing agents, strong acids, and strong bases.[4][9]

  • Disposal: Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations.[2][5] Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.[5] Uncleaned containers should be treated as the product itself.[5]

By adhering to these guidelines, researchers can confidently and safely utilize Ethyl (3S)-3-hydroxy-4-methylpentanoate in their work, fostering a culture of safety and scientific excellence.

References

  • (S)-ETHYL 3-HYDROXY-4-METHYLPENTANOATE — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Safety data sheet - Carl ROTH. (2014, July 4). Retrieved from [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507 - PubChem - NIH. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2024, August 30). Retrieved from [Link]

  • SAFETY DATA SHEETS - Sangon. Retrieved from [Link]

  • Ethyl 3-hydroxy-4-methylpentanoate | CAS#:40309-42-0 | Chemsrc. Retrieved from [Link]

  • 安全資料表一化學品與廠商資料二危害辨識資料 - 3M. (2024, February 15). Retrieved from [Link]

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